Cas no 1354008-45-9 ((S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide)
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-isopropyl-n-(2-methyl-benzyl)-propionamide
- (S)-2-Amino-N-isopropyl-N-(2-methylbenzyl)propanamide
- AM96150
- (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide
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- Inchi: 1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-8-6-5-7-11(13)3/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1
- InChI Key: KFAUQAUUGNQGFJ-LBPRGKRZSA-N
- SMILES: O=C([C@H](C)N)N(CC1C=CC=CC=1C)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 253
- Topological Polar Surface Area: 46.3
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086019-500mg |
S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide |
1354008-45-9 | 500mg |
£488.00 | 2022-03-01 |
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide
Introduction to (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide (CAS No. 1354008-45-9)
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide (CAS No. 1354008-45-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as SAR156497, is a potent and selective antagonist of the orexin receptor type 2 (OX2R). The orexin system plays a crucial role in regulating sleep-wake cycles, appetite, and energy metabolism, making this compound a promising candidate for the treatment of various neurological disorders, particularly insomnia and narcolepsy.
The chemical structure of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is characterized by its chiral center, which imparts specific pharmacological properties. The presence of the amino group and the isopropyl substituent on the amide nitrogen contributes to its high affinity for the OX2R receptor. This structural feature is essential for its ability to modulate the orexin system effectively.
Recent studies have highlighted the therapeutic potential of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent and selective antagonism against OX2R, with an IC50 value in the low nanomolar range. This high potency and selectivity make it a valuable tool for investigating the role of orexin receptors in various physiological processes.
Clinical trials have also shown promising results. A Phase II trial evaluating the efficacy and safety of SAR156497 in patients with insomnia reported significant improvements in sleep latency and total sleep time without causing significant side effects. These findings suggest that (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide could be a safe and effective treatment option for insomnia.
The pharmacokinetic properties of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide have been extensively studied. It has been shown to have good oral bioavailability, a favorable half-life, and minimal metabolic degradation. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its potential as a therapeutic agent, (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide has also been used as a research tool to explore the functional roles of orexin receptors in various biological systems. Studies have demonstrated that this compound can effectively block orexin-induced increases in neuronal activity, providing insights into the mechanisms underlying orexin-mediated signaling pathways.
The development of chiral compounds like (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide represents a significant advancement in drug design and discovery. The ability to synthesize and isolate specific enantiomers allows for the creation of more targeted and effective therapeutic agents with reduced side effects. This approach has been instrumental in advancing our understanding of receptor-ligand interactions and optimizing drug candidates for clinical use.
In conclusion, (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide (CAS No. 1354008-45-9) is a promising compound with significant potential in both research and clinical applications. Its high potency, selectivity, and favorable pharmacokinetic properties make it an attractive candidate for further development as a treatment for insomnia and other neurological disorders involving the orexin system.
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